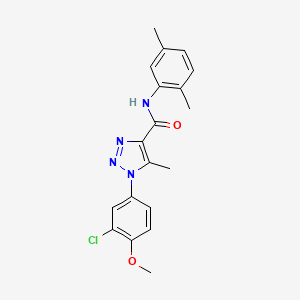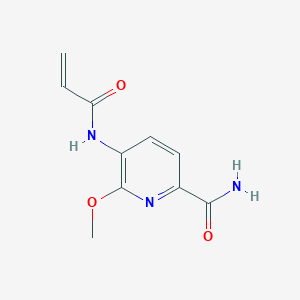
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide, also known as MPAC, is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. MPAC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wirkmechanismus
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been shown to inhibit hCA II and hAChE through a competitive inhibition mechanism. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has also been shown to bind to metal ions, such as copper (II) and zinc (II), through the nitrogen and oxygen atoms in the pyridine and carboxamide groups, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have no significant cytotoxic effects on human cells at concentrations up to 100 μM. However, at higher concentrations, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, reducing the production of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has several advantages for use in lab experiments, including its low cytotoxicity, fluorescent properties, and ability to inhibit enzymes. However, its low solubility in water and limited stability in solution may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide research, including the development of more efficient synthesis methods, the study of its potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease, and the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the use of this compound as a potential anticancer agent and its effects on other biological pathways warrant further investigation.
Synthesemethoden
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been synthesized using different methods, including the reaction of 2-amino-5-methoxypyridine with acryloyl chloride and subsequent reaction with acetic anhydride. The yield of this method is 65-70%. Another method involves the reaction of 2-amino-5-methoxypyridine with ethyl acrylate, followed by the reaction with acetic anhydride. The yield of this method is 70-75%.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been used in scientific research as a potential inhibitor of enzymes, such as human carbonic anhydrase II (hCA II) and human acetylcholinesterase (hAChE). Inhibitors of these enzymes have been studied for their potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper (II) and zinc (II).
Eigenschaften
IUPAC Name |
6-methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-8(14)12-7-5-4-6(9(11)15)13-10(7)16-2/h3-5H,1H2,2H3,(H2,11,15)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIZEVWBZWYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

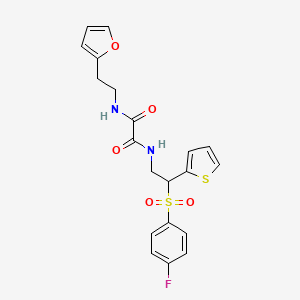
![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
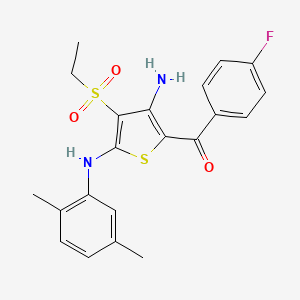

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)
![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)
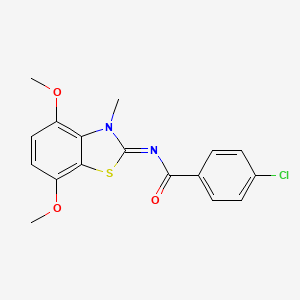
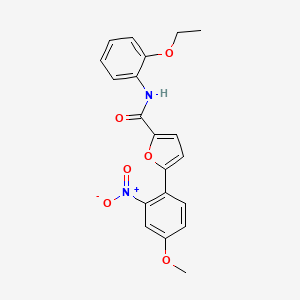
![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
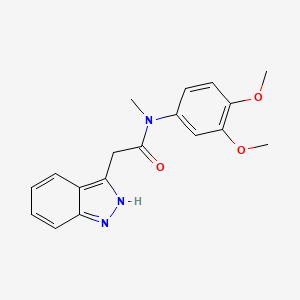
![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
